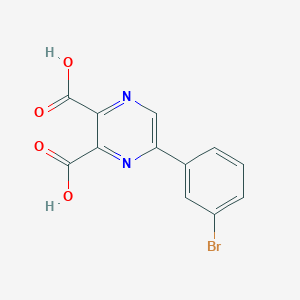
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
“5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C12H7BrN2O4 . It is related to 2,3-Pyrazinedicarboxylic acid, which is known to be an antibacterial compound . The compound has been of great interest in coordination and supra-molecular chemistry as it generally tends to react with metal salts to yield insoluble polynuclear materials .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-Pyrazinedicarboxylic acid can be prepared by the oxidation of quinoxaline by KMnO4 in hot water, followed by treatment of the resulting mixture with HCl . A copper (I) polymer, [Cu 2 Mg (pzdc) 2 (H 2 O) 5 •2H 2 O] n (pzdc = 2,3-Pyrazinedicarboxylic acid), was synthesized by a solvothermal method .Molecular Structure Analysis
The molecular structure of “5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid” can be found in databases like PubChem . The InChI key for this compound is DWADTGRTGSIELN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It is well soluble in water and soluble in methanol, acetone, and ethyl acetate. It is slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether .Scientific Research Applications
Suzuki–Miyaura Coupling
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid: serves as a valuable building block in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Specifically, this compound acts as an organoboron reagent, facilitating the formation of new C–C bonds through oxidative addition and transmetalation .
Antimycobacterial Agents
Researchers have explored derivatives of pyrazine-2,3-dicarboxylic acid for their antimycobacterial properties. These compounds exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Further studies are needed to optimize their efficacy and selectivity .
Bioactive Hydrazones
By reacting pyrazine-2,3-dicarboxylic acid with aromatic aldehydes, bioactive hydrazones can be synthesized. These hydrazones may interact with specific biological binding sites, making them relevant for drug discovery and medicinal chemistry .
Bromination Reactions
The bromination of pyrazine-2,3-dicarboxylic acid derivatives, including the 3-bromophenyl-substituted compound, has been investigated. Understanding the kinetics and stability of these brominated products is crucial for designing efficient synthetic routes .
Metal–Organic Frameworks (MOFs)
Given its unique electronic and optical properties, pyrene-based ligands (including pyrazine-2,3-dicarboxylic acid) have been employed in the synthesis of MOFs. These porous materials find applications in gas storage, catalysis, and separation processes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of organogelators and antimycobacterial agents , suggesting potential targets could be related to these applications.
Mode of Action
It’s known that similar compounds can form three-dimensional fibrous networks through intra-hydrogen bonding, π–π stacking, and van der waals interactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of organogelators and antimycobacterial agents , suggesting that it may interact with biochemical pathways related to these processes.
Result of Action
Similar compounds have been shown to form three-dimensional fibrous networks , suggesting potential structural changes at the molecular level.
Action Environment
Environmental factors such as temperature, fluorinion, and shear stress can influence the action, efficacy, and stability of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid . These factors can affect the formation of the three-dimensional fibrous networks that this compound is known to form .
properties
IUPAC Name |
5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O4/c13-7-3-1-2-6(4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAHSNTSXLUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235089 | |
| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid | |
CAS RN |
1148027-07-9 | |
| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)

![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)

![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)

![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)




![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)
